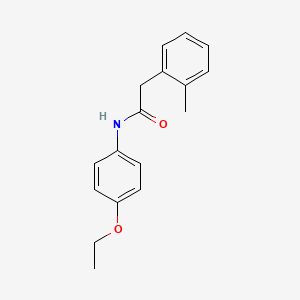![molecular formula C15H17Cl2NO B5324913 {2-[(4-chlorobenzyl)oxy]benzyl}methylamine hydrochloride](/img/structure/B5324913.png)
{2-[(4-chlorobenzyl)oxy]benzyl}methylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[(4-chlorobenzyl)oxy]benzyl}methylamine hydrochloride, also known as BAM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BAM is a white to off-white crystalline powder that is soluble in water and commonly used as a reagent in organic chemistry.
作用机制
The mechanism of action of {2-[(4-chlorobenzyl)oxy]benzyl}methylamine hydrochloride is not fully understood, but it is believed to act as a nucleophile in various reactions. This compound has been shown to react with various electrophiles, including aldehydes and ketones, to form imines and enamines. In medicinal chemistry, this compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. In vivo studies have shown that this compound has analgesic and anti-inflammatory effects, making it a potential candidate for the development of new drugs targeting pain and inflammation.
实验室实验的优点和局限性
{2-[(4-chlorobenzyl)oxy]benzyl}methylamine hydrochloride has several advantages for lab experiments, including its high purity and stability. This compound is also readily available and relatively inexpensive, making it an attractive reagent for various research projects. However, this compound has some limitations, including its potential toxicity and the need for careful handling and disposal.
未来方向
There are several future directions for the study of {2-[(4-chlorobenzyl)oxy]benzyl}methylamine hydrochloride. One possible direction is the development of new drugs targeting various diseases, including cancer and Alzheimer's disease. Another possible direction is the synthesis of new compounds using this compound as a reagent, including chiral compounds and heterocycles. Additionally, the study of the mechanism of action of this compound and its interactions with various enzymes and proteins could provide valuable insights into the development of new drugs and the understanding of various biological processes.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound involves a multi-step process, and it has been studied for its potential applications in organic and medicinal chemistry. This compound has various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for the study of this compound, including the development of new drugs and the synthesis of new compounds using this compound as a reagent.
合成方法
The synthesis of {2-[(4-chlorobenzyl)oxy]benzyl}methylamine hydrochloride involves a multi-step process that starts with the preparation of 4-chlorobenzyl alcohol. The alcohol is then reacted with 2-chlorobenzaldehyde in the presence of a base to form the corresponding benzylidene derivative. The benzylidene derivative is then reduced using sodium borohydride to form {2-[(4-chlorobenzyl)oxy]benzyl}methylamine. The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt of this compound.
科学研究应用
{2-[(4-chlorobenzyl)oxy]benzyl}methylamine hydrochloride has been extensively studied for its potential applications in various fields. In organic chemistry, this compound is commonly used as a reagent for the synthesis of various compounds, including heterocycles and chiral compounds. This compound has also been studied for its potential applications in medicinal chemistry, specifically for the development of new drugs targeting various diseases such as cancer and Alzheimer's disease.
属性
IUPAC Name |
1-[2-[(4-chlorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO.ClH/c1-17-10-13-4-2-3-5-15(13)18-11-12-6-8-14(16)9-7-12;/h2-9,17H,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADNORATFOGVIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1OCC2=CC=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-6-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrazine-2-carboxamide](/img/structure/B5324833.png)
![1'-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5324841.png)
![2-(2-ethoxyphenyl)-5-methyl-4-[(2-propyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5324849.png)
![3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5324850.png)
![1-(2,3-dimethoxybenzyl)-3-hydroxy-3-{[(3-methylbenzyl)amino]methyl}piperidin-2-one](/img/structure/B5324855.png)
![N-methyl-4-[(4-phenyl-1,4-diazepan-1-yl)methyl]benzenesulfonamide](/img/structure/B5324861.png)

![3-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]-1,3-oxazinan-2-one](/img/structure/B5324888.png)
![(1R,2R,6S,7S)-4-[(3R)-1,2,3,4-tetrahydro-3-isoquinolinylcarbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5324890.png)
![1-(1,2-dimethyl-1H-imidazol-5-yl)-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5324892.png)
![N'-[1-(4-bromophenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5324910.png)
![3-(3-chlorophenyl)-2-(methoxymethyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5324911.png)
![ethyl (2-methoxy-4-{[3-(4-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5324915.png)
